

A Technical Guide to Fmoc-D-trans-4-hydroxyproline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	<i>Fmoc-O-tert-butyl-D-4-hydroxyproline</i>
CAS No.:	268729-12-0
Cat. No.:	B3021435

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This guide provides an in-depth technical overview of N- α -fluorenylmethyloxycarbonyl-D-trans-4-hydroxyproline (Fmoc-D-trans-4-hydroxyproline), a critical building block for researchers, chemists, and professionals in the field of peptide synthesis and drug development. We will explore its fundamental molecular and physical characteristics, its pivotal role in Solid-Phase Peptide Synthesis (SPPS), and its specialized applications in constructing stabilized peptide structures.

Core Molecular and Physicochemical Properties

Fmoc-D-trans-4-hydroxyproline is a derivative of the non-essential amino acid D-proline. The defining feature of this compound is the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group. This bulky, base-labile group is central to its utility in stepwise peptide synthesis. The hydroxyl group at the 4-position of the pyrrolidine ring offers a site for further modification or can play a crucial role in the secondary structure of the final peptide.

For practical applications in peptide synthesis, particularly SPPS, the hydroxyl group is often itself protected, commonly with a tert-butyl (tBu) group, to prevent unwanted side reactions during the coupling of subsequent amino acids. This guide will address both the unprotected and the commonly used tert-butyl protected forms.

Table 1: Physicochemical Properties of Fmoc-D-trans-4-hydroxyproline and its tert-Butyl Derivative

Property	Fmoc-D-trans-4-hydroxyproline	Fmoc-O-tert-butyl-D-trans-4-hydroxyproline
Synonyms	Fmoc-D-Hyp-OH	Fmoc-D-Hyp(tBu)-OH
Molecular Formula	C ₂₀ H ₁₉ NO ₅ [1][2]	C ₂₄ H ₂₇ NO ₅ [3]
Molecular Weight	353.38 g/mol [1]	409.47 g/mol [3]
Appearance	White to beige or pale yellow solid[4]	Off-white to pinkish white powder[5]
CAS Number	88050-17-3	268729-12-0[5][3]

The Central Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is the cornerstone of the most common strategy for modern SPPS due to its stability under acidic conditions and its selective removal under mild basic conditions. [6] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can remain intact throughout the synthesis and are removed only during the final cleavage from the solid support.

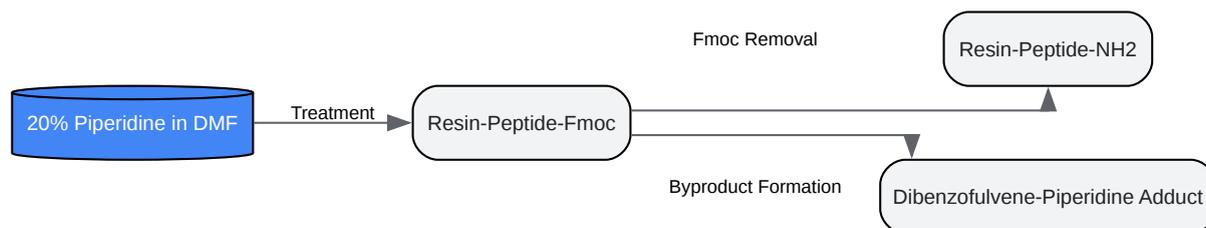
The synthesis of a peptide on a solid support is a cyclical process involving two key steps: Fmoc deprotection and amino acid coupling.

The Fmoc Deprotection Step

The removal of the Fmoc group exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next Fmoc-protected amino acid. This process is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

The mechanism proceeds via a base-induced β -elimination. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the

release of carbon dioxide.[6][8] The secondary amine also acts as a scavenger for the reactive dibenzofulvene, preventing its re-addition to the newly deprotected peptide chain.[6][8]



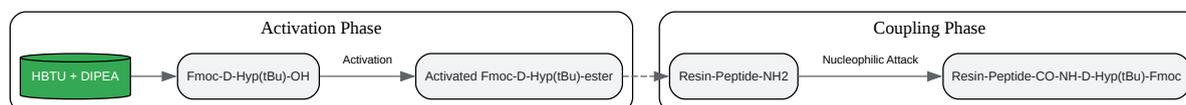
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Caption: Workflow for the Fmoc deprotection step in SPPS.

The Coupling Step: Incorporating Fmoc-D-trans-4-hydroxyproline

Following Fmoc deprotection and thorough washing of the resin, the next Fmoc-protected amino acid, in this case, Fmoc-D-trans-4-hydroxyproline (or its protected form), is introduced. To facilitate the formation of the amide bond, a coupling reagent is required to activate the carboxylic acid group of the incoming amino acid.

A widely used and highly efficient class of coupling reagents are uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10][11] The activation process involves the formation of an active ester, which is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide-resin.[9][10] This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the resulting acidic species.[9]



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Caption: HBTU-mediated coupling of Fmoc-D-Hyp(tBu)-OH in SPPS.

Experimental Protocol for a Single SPPS Cycle

The following protocol outlines a standard manual procedure for one cycle of deprotection and coupling.

Materials:

- Fmoc-protected peptide-resin
- Fmoc-D-Hyp(tBu)-OH
- HBTU
- N,N-Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in DMF
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
 - Drain the solution.
 - Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[6]

- Drain the solution.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
- Coupling:
 - In a separate vial, dissolve Fmoc-D-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
 - Add DIPEA (6-10 equivalents) to the activation mixture.
 - Immediately add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction vessel for 1-2 hours.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

Advanced Applications: Engineering Peptide Structure

The incorporation of hydroxyproline residues is a key strategy in the design of peptides with specific and stable secondary structures, most notably collagen-mimetic triple helices.^[12] The stereochemistry and the presence of the hydroxyl group of 4-hydroxyproline are critical for the stability of the collagen triple helix.^{[12][13]}

Stabilizing Collagen-Mimetic Peptides

Collagen is characterized by its repeating Gly-X-Y amino acid sequence, where X is often proline and Y is frequently 4-hydroxyproline (Hyp).^[12] The hydroxyl group of the Hyp residue plays a crucial role in stabilizing the triple-helical structure through stereoelectronic effects and hydrogen bonding networks.^[13] By synthesizing peptides with repeating Gly-Pro-Hyp sequences using building blocks like Fmoc-L-trans-4-hydroxyproline, researchers can create

stable, triple-helical structures for applications in biomaterials, tissue engineering, and as substrates for collagen-degrading enzymes.[12][14][15]

Proline Editing and Functional Diversification

The hydroxyl group of Fmoc-D-trans-4-hydroxyproline serves as a versatile chemical handle for further modifications. A strategy known as "proline editing" allows for the on-resin, stereospecific modification of the hydroxyproline residue after its incorporation into a peptide chain.[16][17] This enables the synthesis of a diverse library of peptides with functionally and structurally varied proline analogs from a single peptide precursor, opening avenues for developing novel therapeutic peptides and molecular probes.[16]

Conclusion

Fmoc-D-trans-4-hydroxyproline and its protected derivatives are indispensable tools in modern peptide chemistry. A thorough understanding of its properties and the mechanistic principles behind its use in SPPS is essential for the rational design and successful synthesis of complex peptides. Beyond its role as a standard building block, its unique structural features offer advanced opportunities for engineering peptide conformation and function, making it a continued focus of research and development in the pharmaceutical and biomaterial sciences.

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